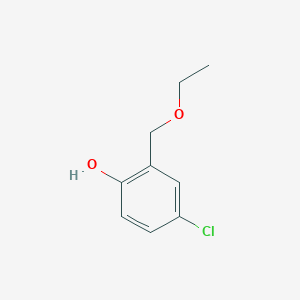
4-Chloro-2-(ethoxymethyl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-2-(ethoxymethyl)phenol is an organic compound that belongs to the class of phenols It is characterized by the presence of a chlorine atom, an ethoxymethyl group, and a hydroxyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-(ethoxymethyl)phenol can be achieved through nucleophilic aromatic substitution reactions. One common method involves the reaction of 4-chlorophenol with ethyl chloroacetate in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate ester, which is then hydrolyzed to yield the desired phenol compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical processes that optimize yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings to ensure the efficient production of this compound.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-(ethoxymethyl)phenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The compound can be reduced to form hydroquinones.
Substitution: The chlorine atom can be substituted by nucleophiles in nucleophilic aromatic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines and thiols can be used in the presence of bases like sodium hydroxide
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Hydroquinones.
Substitution: Various substituted phenols depending on the nucleophile used
Scientific Research Applications
4-Chloro-2-(ethoxymethyl)phenol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 4-Chloro-2-(ethoxymethyl)phenol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the chlorine atom and ethoxymethyl group can participate in hydrophobic interactions. These interactions can affect the function of enzymes and receptors, leading to the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-2-methylphenol: Similar structure but with a methyl group instead of an ethoxymethyl group.
4-Chloro-2-methoxyphenol: Contains a methoxy group instead of an ethoxymethyl group.
4-Chloro-2-(hydroxymethyl)phenol: Has a hydroxymethyl group instead of an ethoxymethyl group
Uniqueness
4-Chloro-2-(ethoxymethyl)phenol is unique due to the presence of the ethoxymethyl group, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for specific applications where these properties are desired .
Properties
CAS No. |
89879-53-8 |
|---|---|
Molecular Formula |
C9H11ClO2 |
Molecular Weight |
186.63 g/mol |
IUPAC Name |
4-chloro-2-(ethoxymethyl)phenol |
InChI |
InChI=1S/C9H11ClO2/c1-2-12-6-7-5-8(10)3-4-9(7)11/h3-5,11H,2,6H2,1H3 |
InChI Key |
DSXISHUHXDHPEQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOCC1=C(C=CC(=C1)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















